Isoguvacine's Selectivity and Potency in Binding Displacement Assays
Isoguvacine exhibits a distinct binding profile compared to its close analog muscimol. In a [3H]GABA binding assay using rat brain synaptosomal membranes, muscimol was the most potent displacer with an IC50 of 0.06 µM. Isoguvacine, GABA, and 3-aminopropane sulphonic acid were approximately equipotent, with IC50 values of 0.51 µM, 0.69 µM, and 0.72 µM, respectively [1]. This demonstrates that isoguvacine is approximately 8.5-fold less potent than muscimol in this assay.
| Evidence Dimension | Inhibition of [3H]GABA binding (IC50) |
|---|---|
| Target Compound Data | 0.51 µM |
| Comparator Or Baseline | Muscimol: 0.06 µM; GABA: 0.69 µM; 3-aminopropane sulphonic acid: 0.72 µM |
| Quantified Difference | 8.5-fold less potent than muscimol; 1.35-fold more potent than GABA |
| Conditions | Rat brain synaptosomal membranes |
Why This Matters
This data quantifies isoguvacine's position in the potency hierarchy, guiding researchers in selecting the appropriate agonist concentration for competitive binding studies.
- [1] Krogsgaard-Larsen, P., & Johnston, G. A. R. (1978). Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds. Journal of Neurochemistry, 30(6), 1377-1382. View Source
